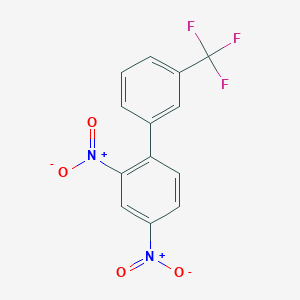
2,4-Dinitro-3'-(trifluoromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl is a chemical compound with the molecular formula C13H8F3N3O4 and a molecular weight of 327.22 g/mol . This compound is characterized by the presence of nitro groups at the 2 and 4 positions, and a trifluoromethyl group at the 3’ position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl typically involves nitration reactions. The process begins with the nitration of biphenyl compounds using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction conditions, such as temperature and concentration of reagents, are carefully monitored to ensure the selective introduction of nitro groups at the desired positions. Industrial production methods may involve large-scale nitration reactors with continuous monitoring and control systems to maintain product quality and yield.
Análisis De Reacciones Químicas
2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving aromatic nitration and substitution reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a building block for drug development.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes .
Comparación Con Compuestos Similares
Similar compounds to 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl include:
2,4-Dinitro-1,1’-biphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3,5-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl: Has nitro groups at different positions, affecting its reactivity and applications.
2,4-Dinitro-3’-(methyl)-1,1’-biphenyl: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.
The presence of the trifluoromethyl group in 2,4-Dinitro-3’-(trifluoromethyl)-1,1’-biphenyl imparts unique properties such as increased lipophilicity and stability, making it distinct from its analogs.
Propiedades
Número CAS |
872604-15-4 |
|---|---|
Fórmula molecular |
C13H7F3N2O4 |
Peso molecular |
312.20 g/mol |
Nombre IUPAC |
2,4-dinitro-1-[3-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H7F3N2O4/c14-13(15,16)9-3-1-2-8(6-9)11-5-4-10(17(19)20)7-12(11)18(21)22/h1-7H |
Clave InChI |
JEMTUNFLWSGRLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![4-[7-(Acetyloxy)-4-(dibromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene diacetate](/img/structure/B12596928.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
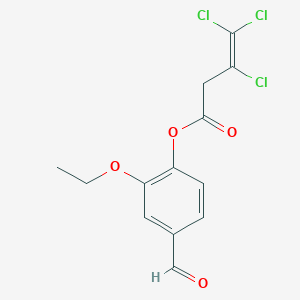
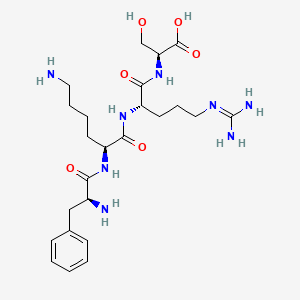
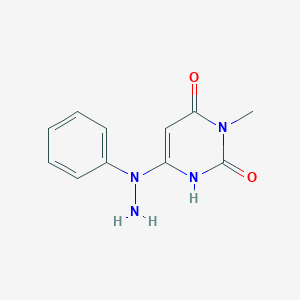
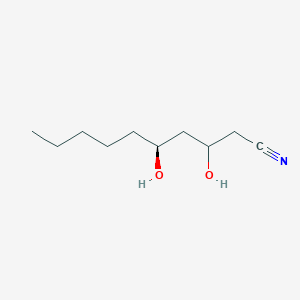
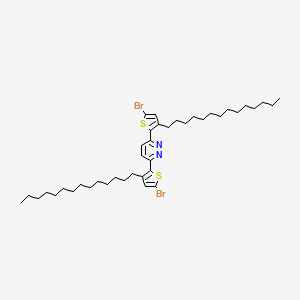
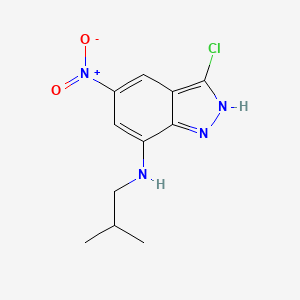


![2-[(2-Hexyl-4,5-dimethylphenyl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12596995.png)
